[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
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Overview
Description
2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with a suitable benzodiazole precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and requires refluxing in methanol (MeOH) to achieve a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: Exhibiting various pharmacological activities such as anti-inflammatory and antimicrobial effects.
Uniqueness
What sets 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID apart is its unique benzodiazole structure combined with the chlorophenyl moiety, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H14ClN3O2 |
---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-6-2-1-5-11(12)9-19-13-7-3-4-8-14(13)20(16(19)18)10-15(21)22/h1-8,18H,9-10H2,(H,21,22) |
InChI Key |
BACAQWRVOHGIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)O)Cl |
Origin of Product |
United States |
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